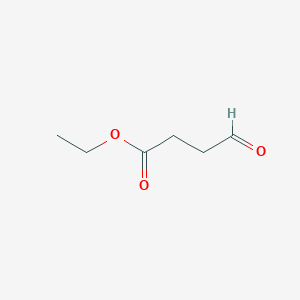

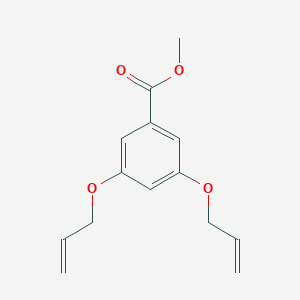

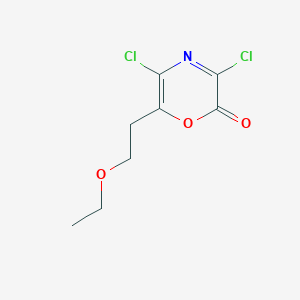

Methyl 3,5-bis(allyloxy)benzenecarboxylate

货号 B158734

CAS 编号:

135710-38-2

分子量: 248.27 g/mol

InChI 键: XIHVVZYQCQQHHV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

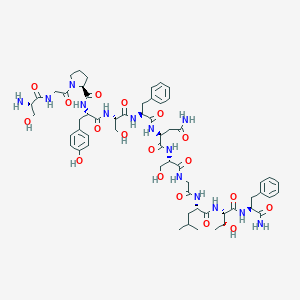

Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis

Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .科学研究应用

-

Supramolecular Polymers

- Field : Organic & Biomolecular Chemistry

- Application : BTAs have attracted a lot of interest in recent years as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behaviour mimic fibrous structures found in nature .

- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .

- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

-

Porous Coordination Polymers

- Field : Dalton Transactions

- Application : BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers .

- Method : The polycarboxylate ligand benzene-1,3,5-tricarboxamide tris (phenylacetic acid) H3L1 was prepared, and the analogous trimethyl benzene-1,3,5-tricarboxamide tris acetate Me3L2 was prepared and its single crystal structure elucidated .

- Results : The crystal structures revealed both materials exhibited significant solvent-accessible volume . Compound 1 possesses an unusually high CO2 capacity for a two-dimensional material with intralayer porosity and surprising structural resilience to guest exchange, evacuation and exposure to air .

-

Functionalization of BTAs

- Field : Organic & Biomolecular Chemistry

- Application : BTAs have been used to generate functional multicomponent biomaterials . They are uniquely suited to mimic fibrous structures found in nature .

- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .

- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

-

Coordination Polymers

- Field : Inorganic Chemistry

- Application : BTAs are used as structurally reinforcing supramolecular building blocks in coordination polymers .

- Method : Hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid were carried out, producing new BTA-based 3-D coordination polymers .

- Results : The 3-D networks of the polymers are built up from carboxylate-bridged rod-shaped secondary building units (SBUs) by the BTA molecules . The photoluminescence analysis reveals that these polymers can serve as chemosensors to detect ppm-grade nitrobenzene .

安全和危害

属性

IUPAC Name |

methyl 3,5-bis(prop-2-enoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVVZYQCQQHHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376901 |

Source

|

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-bis(allyloxy)benzenecarboxylate | |

CAS RN |

135710-38-2 |

Source

|

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

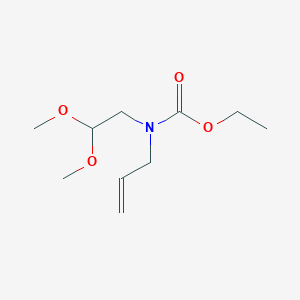

Ethyl allyl(2,2-dimethoxyethyl)carbamate

128740-02-3

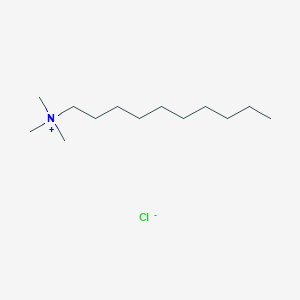

Decyltrimethylammonium chloride

10108-87-9

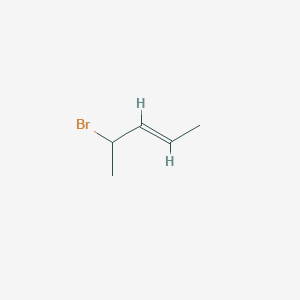

4-Bromo-2-pentene

1809-26-3

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)